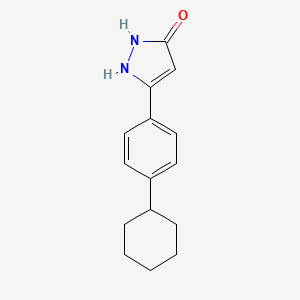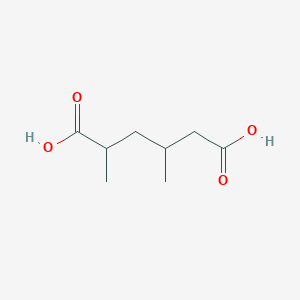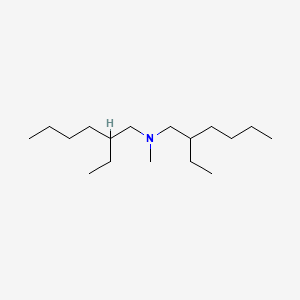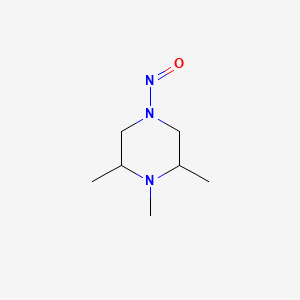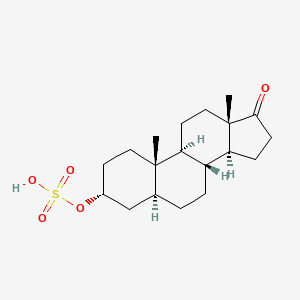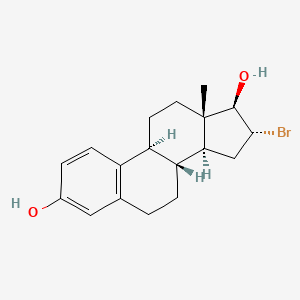
16alpha-Bromo-17beta-estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16alpha-Bromo-17beta-estradiol is a 3-hydroxy steroid.
Scientific Research Applications
Affinity Labeling in Enzyme Studies
Research by Chin and Warren (1975) explored the use of 16alpha-Bromo-17beta-estradiol derivatives in studying the steroid binding site of human placental estradiol 17beta-dehydrogenase. They synthesized 16alpha-Bromoacetoxyestradiol 3-methyl ether, a compound that binds to the steroid binding site of this enzyme, thereby aiding in the study of its mechanism and inactivation kinetics (Chin & Warren, 1975).
Inhibitor Design for Hormone-Sensitive Diseases
Tremblay and Poirier (1998) described using derivatives of 16alpha-Bromo-17beta-estradiol in designing inhibitors for Type I 17beta-hydroxysteroid dehydrogenase, a key enzyme in estrogen biosynthesis. This research aimed to develop dual-action compounds for treating hormone-sensitive diseases like breast cancer (Tremblay & Poirier, 1998).
Affinity Labeling for Enzyme Structure Elucidation
In a study by Warren et al. (1977), 16alpha-Bromo-17beta-estradiol derivatives were used in affinity labeling to determine the structure of the steroid-binding site of human placental estradiol-17beta-dehydrogenase. The research provided insights into the active site of the enzyme and its histidyl residue's role in catalysis (Warren, Mueller, & Chin, 1977).
Radiopharmaceutical Development
Ahmed et al. (2009) synthesized 16alpha-Fluoro derivatives of estradiols, including 16alpha-Bromo-17beta-estradiol, as potential radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This research contributes to the development of tools for studying estrogen receptor interactions in medical diagnostics (Ahmed, Garcia, Ali, & Lier, 2009).
Cardiovascular Research
Pelzer et al. (2005) investigated the effects of the estrogen receptor-alpha agonist 16alpha-LE2, a derivative of 16alpha-Bromo-17beta-estradiol, on cardiac hypertrophy and function. This research is significant for understanding estrogen receptor modulation in cardiovascular diseases (Pelzer et al., 2005).
properties
CAS RN |
54982-79-5 |
|---|---|
Product Name |
16alpha-Bromo-17beta-estradiol |
Molecular Formula |
C18H23BrO2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-16-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 |
InChI Key |
ICCJJRSEGGYXMX-ZXXIGWHRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)Br)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |
synonyms |
16 alpha-(77Br)-bromoestradiol-17 beta 16 alpha-bromo-17 beta-estradiol 16 alpha-bromo-17 beta-estradiol, (16alpha,17alpha)-isomer 16 alpha-bromo-17 beta-estradiol, (16alpha,17beta)-isomer 16 alpha-bromo-17 beta-estradiol, (16beta,17beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
